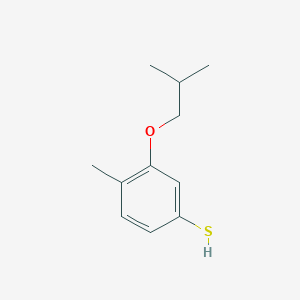![molecular formula C8H8ClF2NOS B13913208 2-Chloro-6-(difluoromethyl)-4-[(methylsulfinyl)methyl]pyridine](/img/structure/B13913208.png)
2-Chloro-6-(difluoromethyl)-4-[(methylsulfinyl)methyl]pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-6-(difluoromethyl)-4-[(methylsulfinyl)methyl]pyridine is a heterocyclic compound that features a pyridine ring substituted with chloro, difluoromethyl, and methylsulfinylmethyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-6-(difluoromethyl)-4-[(methylsulfinyl)methyl]pyridine typically involves multiple steps, starting from commercially available precursors. One common approach is the difluoromethylation of a pyridine derivative, followed by chlorination and subsequent introduction of the methylsulfinylmethyl group. The reaction conditions often require the use of specific catalysts and reagents to achieve high yields and selectivity .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure cost-effectiveness and scalability. This includes the use of continuous flow reactors and advanced purification techniques to obtain the desired product with high purity .
Analyse Des Réactions Chimiques
Types of Reactions
2-Chloro-6-(difluoromethyl)-4-[(methylsulfinyl)methyl]pyridine undergoes various chemical reactions, including:
Oxidation: The methylsulfinylmethyl group can be further oxidized to sulfone derivatives.
Reduction: The compound can be reduced to remove the sulfinyl group.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions
Major Products
The major products formed from these reactions include sulfone derivatives, reduced pyridine derivatives, and various substituted pyridine compounds .
Applications De Recherche Scientifique
2-Chloro-6-(difluoromethyl)-4-[(methylsulfinyl)methyl]pyridine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Utilized in the development of new materials with unique properties
Mécanisme D'action
The mechanism of action of 2-Chloro-6-(difluoromethyl)-4-[(methylsulfinyl)methyl]pyridine involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, while the chloro and methylsulfinylmethyl groups can influence its binding affinity and selectivity towards target proteins or enzymes .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Chloro-6-(trifluoromethyl)-4-[(methylsulfinyl)methyl]pyridine
- 2-Chloro-6-(fluoromethyl)-4-[(methylsulfinyl)methyl]pyridine
- 2-Chloro-6-(difluoromethyl)-4-[(methylthio)methyl]pyridine
Uniqueness
2-Chloro-6-(difluoromethyl)-4-[(methylsulfinyl)methyl]pyridine is unique due to the presence of the difluoromethyl group, which imparts distinct chemical and physical properties compared to its analogs.
Propriétés
Formule moléculaire |
C8H8ClF2NOS |
|---|---|
Poids moléculaire |
239.67 g/mol |
Nom IUPAC |
2-chloro-6-(difluoromethyl)-4-(methylsulfinylmethyl)pyridine |
InChI |
InChI=1S/C8H8ClF2NOS/c1-14(13)4-5-2-6(8(10)11)12-7(9)3-5/h2-3,8H,4H2,1H3 |
Clé InChI |
WFRAACMTEMPLJR-UHFFFAOYSA-N |
SMILES canonique |
CS(=O)CC1=CC(=NC(=C1)Cl)C(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-Isopropyl-7-methyl-5,6,7,8-tetrahydro-benzo[4,5]thieno[2,3-d]pyrimidine-4-thiol](/img/structure/B13913130.png)
![1-(Benzenesulfonyl)-6-chloro-pyrrolo[3,2-c]pyridine-2-carbaldehyde](/img/structure/B13913140.png)







![N'-[9-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-1-methyl-6-oxopurin-2-yl]-N,N-dimethylmethanimidamide](/img/structure/B13913198.png)
![2,7-Diazaspiro[4.5]decane-6,8-dione](/img/structure/B13913202.png)
![6-Fluoro-4-[(methylsulfanyl)methyl]pyridin-2-amine](/img/structure/B13913211.png)

